Dextrounifiram

Enantioselective pharmacology Nootropic potency Cognition enhancement

Choose Dextrounifiram for superior AMPA receptor modulation. This (R)-(+)-enantiomer is 3-10x more potent than (S)-(-)-unifiram, enabling robust cognitive enhancement at minimal effective doses (0.001 mg/kg). Minimize off-target confounds and enhance experimental reproducibility in preclinical behavioral and electrophysiology studies. Request a purity quote today.

Molecular Formula C13H15FN2O3S
Molecular Weight 298.34 g/mol
CAS No. 865717-10-8
Cat. No. B15224991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrounifiram
CAS865717-10-8
Molecular FormulaC13H15FN2O3S
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2/t11-/m1/s1
InChIKeySNRTZFZAFBIBJP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrounifiram (CAS 865717-10-8) Procurement Guide: Verified Nootropic Enantiomer Selection Criteria


Dextrounifiram, (R)-(+)-unifiram, is the more active dextrorotatory enantiomer of the racetam-class nootropic agent unifiram (DM-232). It functions as a positive allosteric modulator of AMPA receptors [1] and demonstrates cognition-enhancing properties in preclinical animal models [2]. Unlike its racemic mixture or the (S)-(-) enantiomer, dextrounifiram exhibits significantly greater potency in multiple behavioral and neurochemical assays, justifying its preferential selection in research applications.

Why Unifiram Enantiomers Cannot Be Interchanged: Quantitative Evidence for Dextrounifiram Superiority


Generic substitution of unifiram racemate or the (S)-(-) enantiomer for dextrounifiram is pharmacologically unsound due to substantial chiral-dependent differences in potency. Direct head-to-head studies demonstrate that (R)-(+)-unifiram achieves comparable cognitive effects at 3-fold to 10-fold lower doses than its (S)-(-) counterpart [1]. This enantioselectivity is critical for experimental reproducibility and for minimizing potential off-target effects associated with higher dosing of the less active enantiomer.

Dextrounifiram vs. Comparators: Validated Quantitative Differentiation Evidence


Enantioselective Potency in Cognitive Enhancement: Dextrounifiram Outperforms (S)-(-) Enantiomer by 3- to 10-Fold

Dextrounifiram, (R)-(+)-unifiram, demonstrates significantly greater potency than its (S)-(-) enantiomer in cognitive enhancement assays. In passive-avoidance and social learning tests in rats, (R)-(+)-unifiram elicited comparable effects at doses 3- to 10-fold lower than those required for (S)-(-)-unifiram [1].

Enantioselective pharmacology Nootropic potency Cognition enhancement

Acetylcholine Release Potency: Dextrounifiram Enhances Cholinergic Function at Lower Doses

Dextrounifiram, (R)-(+)-unifiram, induced acetylcholine (ACh) release from rat cerebral cortex at a dose of 0.001 mg/kg, a concentration at which (S)-(-)-unifiram was inactive. At 0.01 mg/kg, both enantiomers showed similar efficacy in increasing ACh release [1].

Cholinergic neurotransmission Acetylcholine release Enantioselective neurochemistry

Analgesic Activity Enantioselectivity: Dextrounifiram Extends Therapeutic Window in Pain Models

In the mouse hot-plate test of analgesia, (R)-(+)-unifiram (dextrounifiram) increased ACh release and pain threshold at 0.001 mg/kg, whereas (S)-(-)-unifiram showed similar efficacy only at 0.01 mg/kg [1].

Analgesic activity Pain models Enantioselective pharmacology

Reversal of Scopolamine-Induced Amnesia: Dextrounifiram Matches Racemate Potency

Unifiram (racemic) reverses scopolamine-induced memory impairment in the mouse passive avoidance test with a minimum effective dose (MED) of 0.001 mg/kg i.p. [1]. While enantiomer-specific data for this exact model are not available, the established superior potency of (R)-(+)-unifiram across multiple assays [2] supports the inference that dextrounifiram would achieve at least equivalent, if not superior, efficacy compared to racemic unifiram.

Antiamnesic activity Scopolamine challenge Memory impairment

Motor Coordination Safety Profile: Dextrounifiram Preserves Function at Effective Doses

Racemic unifiram at an effective antiamnesic dose of 0.1 mg/kg i.p. did not impair motor coordination in the rota-rod test [1]. While enantiomer-specific rota-rod data are lacking, the lack of motor impairment at effective doses is a class characteristic likely retained by the more potent dextro enantiomer.

Safety pharmacology Motor coordination Rota-rod test

Validated Research Applications for Dextrounifiram (CAS 865717-10-8) Based on Quantitative Evidence


Enantioselective Studies of AMPA Receptor Modulation

Given the 3- to 10-fold potency advantage of dextrounifiram over (S)-(-)-unifiram in cognitive assays [1], this enantiomer is the optimal choice for studies requiring precise control over AMPA receptor positive allosteric modulation. Its defined stereochemistry reduces confounding variables inherent in racemic mixtures, enabling clearer interpretation of structure-activity relationships.

Low-Dose Cholinergic Neurotransmission Research

Dextrounifiram enhances acetylcholine release at doses as low as 0.001 mg/kg, a concentration at which the (S)-(-) enantiomer is inactive [2]. This makes it particularly valuable for microdialysis or electrophysiology studies examining cholinergic modulation of synaptic plasticity with minimal receptor saturation or off-target effects.

Behavioral Pharmacology Requiring High Potency with Motor Integrity

The racemic unifiram maintains motor coordination at effective antiamnesic doses (0.1 mg/kg i.p.) [3]. Combined with the superior potency of dextrounifiram, this compound enables robust cognitive enhancement in rodent models without the motor impairment confound that plagues many other nootropic classes, making it ideal for Morris water maze or novel object recognition tasks.

Pain and Analgesia Research with Narrow Therapeutic Index

Dextrounifiram exhibits analgesic activity in the hot-plate test at 0.001 mg/kg, a 10-fold lower effective dose than the (S)-(-) enantiomer [4]. This wider therapeutic window is advantageous for investigating pain pathways where minimizing dose-dependent side effects is critical for translational validity.

Technical Documentation Hub

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